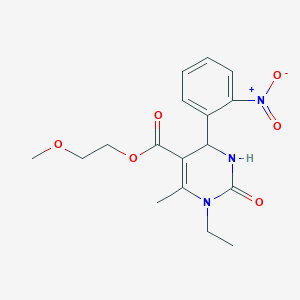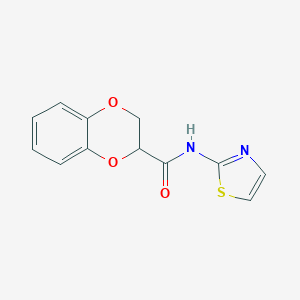![molecular formula C30H24N2O7 B416347 Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate CAS No. 331972-99-7](/img/structure/B416347.png)
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate is a complex organic compound with the molecular formula C_17H_16N_2O_5. It is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-methoxycarbonylphenyl isocyanate to form an intermediate, which is then reacted with 4-hydroxybenzoyl chloride. The final step involves esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
- 4,4’-ureylene-di-benzoic acid dimethyl ester
- N,N’-Carbonyl-bis-(4-amino-benzoesaeure-methylester)
Uniqueness
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Properties
CAS No. |
331972-99-7 |
|---|---|
Molecular Formula |
C30H24N2O7 |
Molecular Weight |
524.5g/mol |
IUPAC Name |
methyl 4-[[4-[4-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C30H24N2O7/c1-37-29(35)21-3-11-23(12-4-21)31-27(33)19-7-15-25(16-8-19)39-26-17-9-20(10-18-26)28(34)32-24-13-5-22(6-14-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
XUSLGKQTZPSHQS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyryl-3-[4-(2-butyryl-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B416268.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B416270.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B416277.png)

![2-(2-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B416285.png)
![2-[5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-methylbenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416286.png)
![5-({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]anilino}methylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416295.png)
![6-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B416298.png)
![2-[2-methyl-5-({[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416300.png)
![3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B416301.png)
![butyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B416302.png)

